molecular formula C27H25N5O3 B10916447 6-(4-methoxyphenyl)-3-methyl-N-[3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-[3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916447
M. Wt: 467.5 g/mol
InChI Key: GCPMRWWHZQEDIS-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsIndustrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridines and pyrazolyl derivatives. Compared to these compounds, 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and pyrazolyl groups. This unique structure may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C27H25N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-[5-methyl-2-[(4-methylphenyl)methyl]pyrazol-3-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H25N5O3/c1-16-5-7-19(8-6-16)15-32-24(13-17(2)30-32)29-26(33)22-14-23(20-9-11-21(34-4)12-10-20)28-27-25(22)18(3)31-35-27/h5-14H,15H2,1-4H3,(H,29,33)

InChI Key

GCPMRWWHZQEDIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C)NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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